Lipophilicity Tuning via CF₃ Substitution
The lipophilicity (LogP) of 5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine is 0.39 , which represents a 0.77 log unit increase compared to the 5-methyl analogue (LogP –0.38) [1] and a 1.18 log unit decrease compared to the 5-phenyl analogue (LogP 1.57) [2]. This intermediate value positions the compound optimally for balancing membrane permeability and aqueous solubility in early drug discovery campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.39 |
| Comparator Or Baseline | 5-Methyl-1,2,4-oxadiazol-3-amine: LogP = –0.38; 5-Phenyl-1,2,4-oxadiazol-3-amine: LogP = 1.57 |
| Quantified Difference | +0.77 log units vs. 5-methyl; –1.18 log units vs. 5-phenyl |
| Conditions | Calculated LogP (ACD/Labs or similar algorithm) as reported by commercial building block providers. |
Why This Matters
Procurement decisions for lead optimisation libraries favour building blocks with LogP values between 0 and 3 to avoid solubility or permeability liabilities; the CF₃ analogue provides a defined, intermediate value that the methyl and phenyl analogues cannot achieve.
- [1] Chembase. (n.d.). 5-Methyl-1,2,4-oxadiazol-3-amine. Retrieved from https://en.chembase.cn/molecule-40483-47-4.html View Source
- [2] Chembase. (n.d.). 5-Phenyl-1,2,4-oxadiazol-3-amine. Retrieved from https://www.chembase.cn/molecule-7788-14-9.html View Source
